molecular formula C16H20FNO2S B14931140 N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide

N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide

Cat. No.: B14931140
M. Wt: 309.4 g/mol
InChI Key: PUYLCDMQDUVFQG-UHFFFAOYSA-N
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Description

N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide is a compound that combines the unique structural features of adamantane and fluorobenzene sulfonamide Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while fluorobenzene sulfonamide introduces functional groups that can interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide typically involves the following steps:

    Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as an amine or halide.

    Coupling Reaction: The functionalized adamantane is then coupled with 2-fluorobenzene-1-sulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Adamantan-2-YL)-2-chlorobenzene-1-sulfonamide
  • N-(Adamantan-2-YL)-2-bromobenzene-1-sulfonamide
  • N-(Adamantan-2-YL)-2-iodobenzene-1-sulfonamide

Uniqueness

N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .

Properties

Molecular Formula

C16H20FNO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-adamantyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C16H20FNO2S/c17-14-3-1-2-4-15(14)21(19,20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2

InChI Key

PUYLCDMQDUVFQG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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